Water Oxidation Catalytic Performance
In direct kinetic comparisons for water oxidation catalysis, the cis-[Ru(NH3)4Cl2]+ complex exhibits a significantly higher first-order rate constant (kO2) for dioxygen evolution than its closest in-class analogs. When incorporated into a Nafion membrane, the kO2 for cis-[Ru(NH3)4Cl2]+ was measured at 1.4 × 10⁻² s⁻¹, which is markedly higher than the activity of the pentaamminechloro and hexaammine complexes [1]. The relative order of catalytic activity in the membrane was established as cis-[Ru(NH3)4Cl2]+ > [Ru(NH3)5Cl]²⁺ > [Ru(NH3)6]³⁺, with the cis-dichloro species clearly outperforming the others [1].
| Evidence Dimension | First-order rate constant for O2 evolution (kO2) in Nafion membrane |
|---|---|
| Target Compound Data | 1.4 × 10⁻² s⁻¹ for cis-[Ru(NH3)4Cl2]+ |
| Comparator Or Baseline | kO2 for [Ru(NH3)5Cl]²⁺ and [Ru(NH3)6]³⁺ (specific values not directly quoted but order established) |
| Quantified Difference | Relative activity order: cis-[Ru(NH3)4Cl2]+ > [Ru(NH3)5Cl]²⁺ > [Ru(NH3)6]³⁺ |
| Conditions | Nafion polymer membrane; Ce(IV) oxidant |
Why This Matters
For researchers designing artificial photosynthetic systems or water-splitting catalysts, this quantitative activity difference justifies selecting the cis-isomer to achieve higher turnover frequencies and more efficient O2 production.
- [1] Yagi, M., Nagai, K., & Kaneko, M. (2000). Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane. The Journal of Physical Chemistry A, 104(14), 3086-3091. (As cited in ACS Publications) View Source
